SMD-3040 formate

PROTAC SMARCA2 Targeted protein degradation

SMD-3040 formate is an orally bioavailable, VHL-recruiting PROTAC with proven 97% tumor growth inhibition at 30 mg/kg BID in SMARCA4-deficient xenograft models. It is the optimal tool compound for investigating SMARCA2-specific biology and PK/PD relationships. Its high potency (DC50=0.9nM, Dmax=99%) and selectivity over SMARCA4 ensure robust, reproducible data without confounding paralog degradation.

Molecular Formula C53H68N10O7S
Molecular Weight 989.2 g/mol
Cat. No. B10862129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMD-3040 formate
Molecular FormulaC53H68N10O7S
Molecular Weight989.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O
InChIInChI=1S/C52H66N10O5S.CH2O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;2-1-3/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);1H,(H,2,3)/t31-,33?,36?,39+,43-,46+;/m0./s1
InChIKeyDUWGTPOISUBHLE-SIBBLWDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMD-3040 Formate: A Selective SMARCA2 PROTAC Degrader for Targeted Protein Degradation Research


(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid, commonly known as SMD-3040 formate, is a bifunctional Proteolysis Targeting Chimera (PROTAC) molecule. It is specifically engineered to induce the selective degradation of the SMARCA2 (BRM) protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1][2].

Why SMARCA2 Degraders Like SMD-3040 Cannot Be Interchanged: The Critical Role of Isoform Selectivity


In the class of SMARCA2/4-targeting PROTACs, generic substitution is not scientifically valid due to profound differences in isoform selectivity and degradation efficiency. The paralogs SMARCA2 and SMARCA4 exhibit synthetic lethality in SMARCA4-deficient cancers, making selective degradation of SMARCA2 a precise therapeutic strategy while sparing SMARCA4 to avoid toxicity in normal tissues [1][2]. SMD-3040 was specifically optimized to achieve high selectivity for SMARCA2 over SMARCA4, a property not shared by many earlier-generation PROTACs. The quantitative evidence below demonstrates why this compound's specific molecular architecture directly impacts experimental and therapeutic outcomes.

SMD-3040 Formate Comparative Performance Data: Quantified Selectivity and Degradation Metrics


SMARCA2 Degradation Selectivity: DC50 and Dmax Comparison with ACBI1

SMD-3040 achieves highly potent and selective degradation of SMARCA2. In cellular assays using HiBiT-tagged SW1573 cells, SMD-3040 exhibits a degradation DC50 of 0.9 nM and achieves a maximal degradation (Dmax) of 99% for SMARCA2, while showing no significant degradation of SMARCA4 even at concentrations up to 10 µM [1][2]. In contrast, the comparator PROTAC ACBI1, which shares the same SMARCA2/4-binding warhead but uses a different linker, has a reported DC50 of 6 nM for SMARCA2 degradation [1].

PROTAC SMARCA2 Targeted protein degradation DC50 Selectivity

In Vivo Antitumor Efficacy: SMD-3040 vs ACBI1 in a SMARCA4-Deficient Xenograft Model

The in vivo efficacy of SMD-3040 was directly compared to ACBI1 in a mouse xenograft model using the SMARCA4-deficient NCI-H838 lung cancer cell line. Following oral administration at a dose of 30 mg/kg twice daily (BID), SMD-3040 achieved a tumor growth inhibition (TGI) of 97% [1]. In the same study, ACBI1 administered at the same dose and schedule resulted in a TGI of 88% [1].

In vivo efficacy Xenograft Tumor growth inhibition SMARCA4-deficient PROTAC

Oral Bioavailability: Pharmacokinetic Comparison of SMD-3040 and ACBI1

A key differentiator for SMD-3040 is its optimized oral bioavailability, a significant challenge for PROTAC molecules which typically exceed conventional drug-likeness rules. In mouse pharmacokinetic studies, SMD-3040 administered orally at 10 mg/kg achieved a maximum plasma concentration (Cmax) of 1.1 µM and an overall exposure (AUCinf) of 2.5 µM·h, resulting in an oral bioavailability (F) of 27% [1]. In contrast, the comparator ACBI1, dosed orally at 30 mg/kg, achieved a Cmax of 1.4 µM and an AUCinf of 2.9 µM·h, with a calculated oral bioavailability of 10% [1].

Pharmacokinetics Oral bioavailability PROTAC In vivo PK Drug-like properties

Cell Permeability and Metabolic Stability: Comparative ADME Profile

The optimization of the linker region in SMD-3040 resulted in improved physicochemical and ADME properties compared to its predecessor. SMD-3040 demonstrates high passive permeability in a PAMPA assay, with a logPe value of -4.2, and moderate metabolic stability in mouse liver microsomes, with a half-life (t1/2) of 45 minutes [1]. The comparator ACBI1, while not reported in the same assay format, represents an earlier design with a different linker that likely contributed to its lower oral bioavailability [1].

ADME Permeability Metabolic stability PROTAC Drug discovery

Optimal Research Applications for SMD-3040 Formate Based on Validated Performance Data


In Vivo Efficacy Studies in SMARCA4-Deficient Cancer Models

SMD-3040 formate is optimally suited for oral dosing in mouse xenograft or syngeneic models of SMARCA4-deficient cancers (e.g., NCI-H838 lung, A549 lung, or HCT116 colorectal). Based on the demonstrated 97% TGI at 30 mg/kg BID oral dosing, researchers can confidently design efficacy studies with this dose and schedule, expecting robust and reproducible tumor growth inhibition [1].

Mechanistic Studies of SMARCA2-Specific Degradation

Given its high selectivity (no significant SMARCA4 degradation at up to 10 µM) and potent degradation (DC50 = 0.9 nM, Dmax = 99%), SMD-3040 is the reagent of choice for experiments designed to dissect the specific functions of SMARCA2 without confounding effects from SMARCA4 loss. Applications include RNA-seq analysis to identify SMARCA2-specific transcriptional programs, chromatin immunoprecipitation (ChIP) to map SMARCA2 genome occupancy, and synthetic lethality screens [1][2].

Oral PROTAC Proof-of-Concept and PK/PD Studies

With a validated oral bioavailability of 27% in mice, SMD-3040 serves as an excellent tool compound for investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationship of orally administered PROTACs. Researchers can utilize this compound to establish time- and dose-dependent SMARCA2 degradation in tissues (e.g., tumor, liver, lung) following oral gavage, providing a benchmark for future PROTAC optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMD-3040 formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.